molecular formula C29H25FN4O4 B1682622 SR-3737 CAS No. 1164153-37-0

SR-3737

Cat. No.: B1682622
CAS No.: 1164153-37-0
M. Wt: 512.5 g/mol
InChI Key: GYQLVKWGHKBDMP-UHFFFAOYSA-N
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Description

SR-3737 is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an indazole core with fluorophenyl and trimethoxyphenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SR-3737 typically involves multiple steps, starting with the preparation of the indazole core This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aromatic aldehydes or ketones

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

SR-3737 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

SR-3737 has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of SR-3737 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorophenyl derivatives: These compounds share the fluorophenyl group and may have similar biological activities.

    Indazole derivatives: Compounds with an indazole core can have similar chemical reactivity and biological properties.

    Trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and may exhibit similar pharmacological effects.

Uniqueness

SR-3737 is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

1164153-37-0

Molecular Formula

C29H25FN4O4

Molecular Weight

512.5 g/mol

IUPAC Name

3-[5-(2-fluoroanilino)indazol-1-yl]-N-(3,4,5-trimethoxyphenyl)benzamide

InChI

InChI=1S/C29H25FN4O4/c1-36-26-15-21(16-27(37-2)28(26)38-3)33-29(35)18-7-6-8-22(14-18)34-25-12-11-20(13-19(25)17-31-34)32-24-10-5-4-9-23(24)30/h4-17,32H,1-3H3,(H,33,35)

InChI Key

GYQLVKWGHKBDMP-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=CC=C2)N3C4=C(C=C(C=C4)NC5=CC=CC=C5F)C=N3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=CC=C2)N3C4=C(C=C(C=C4)NC5=CC=CC=C5F)C=N3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SR-3737;  SR 3737;  SR3737; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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